Methyl 6-(3,4-dihydroquinolin-1(2H)-yl)-4-methylnicotinate is a chemical compound with the molecular formula and a molecular weight of approximately 282.34 g/mol. This compound is part of a class of chemicals known as nicotinates, which are derivatives of nicotine and often exhibit various biological activities. The compound is notable for its structural complexity, incorporating both quinoline and nicotinic acid moieties, which may contribute to its potential pharmacological properties.
The compound is classified under the category of organic compounds, specifically as a derivative of nicotinic acid. It can be sourced from various chemical suppliers, including Sigma-Aldrich and Ambeed, which provide it for research purposes. The compound's CAS (Chemical Abstracts Service) number is 1355189-90-0, which is used for its identification in scientific literature and databases.
The synthesis of Methyl 6-(3,4-dihydroquinolin-1(2H)-yl)-4-methylnicotinate typically involves multi-step organic reactions. Common methods include:
The synthesis may require specific reagents such as:
Reactions are often carried out under controlled conditions (temperature, pressure) to optimize yield and purity.
The molecular structure of Methyl 6-(3,4-dihydroquinolin-1(2H)-yl)-4-methylnicotinate can be represented using various structural formulas:
CC(=O)C1=CC(CN2C(C=CC=C3)=C3CCC2)=C(C(=O)OC)C=C1
1S/C17H18N2O2/c1-21-17-8-7-13(12-19)11-16(17)14-20-10-4-6-15-5-2-3-9-18(15)20/h2-3,5,7-9,11,13H,4,6,10,12H2,1H3
The compound's molecular weight is approximately 282.34 g/mol with specific structural features such as:
These features suggest potential interactions with biological targets.
Methyl 6-(3,4-dihydroquinolin-1(2H)-yl)-4-methylnicotinate can participate in various chemical reactions typical for esters and nitrogen-containing compounds:
Reaction conditions such as pH, temperature, and solvent choice are crucial for determining the reaction pathways and product yields.
The mechanism of action for Methyl 6-(3,4-dihydroquinolin-1(2H)-yl)-4-methylnicotinate may involve:
Data on specific biological assays would be necessary to elucidate these mechanisms further.
Key physical properties include:
Chemical properties include:
Methyl 6-(3,4-dihydroquinolin-1(2H)-yl)-4-methylnicotinate has potential applications in several scientific fields:
CAS No.: 10248-74-5
CAS No.: 142-10-9
CAS No.: 472-51-5
CAS No.:
CAS No.: 68750-24-3
CAS No.: 51749-36-1